N-(6-propyl-1,3-benzodioxol-5-yl)-2-thiophenecarboxamide
Overview
Description
N-(6-propyl-1,3-benzodioxol-5-yl)-2-thiophenecarboxamide, also known as PTZ-343, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in the field of neuroscience.
Mechanism of Action
The mechanism of action of N-(6-propyl-1,3-benzodioxol-5-yl)-2-thiophenecarboxamide involves binding to a specific site on the GABA-A receptor that is distinct from the site where the endogenous neurotransmitter GABA binds. This results in an increase in the affinity of the receptor for GABA, leading to enhanced inhibitory neurotransmission.
Biochemical and Physiological Effects:
N-(6-propyl-1,3-benzodioxol-5-yl)-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects, including increased GABAergic inhibition, decreased neuronal excitability, and reduced seizure activity in animal models. Additionally, N-(6-propyl-1,3-benzodioxol-5-yl)-2-thiophenecarboxamide has been shown to improve cognitive function and reduce anxiety-like behavior in rodents.
Advantages and Limitations for Lab Experiments
One advantage of N-(6-propyl-1,3-benzodioxol-5-yl)-2-thiophenecarboxamide is that it is highly selective for the α4 and α6 subunits of the GABA-A receptor, which allows for more precise manipulation of neuronal circuits in the brain. However, one limitation of N-(6-propyl-1,3-benzodioxol-5-yl)-2-thiophenecarboxamide is that it has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on N-(6-propyl-1,3-benzodioxol-5-yl)-2-thiophenecarboxamide. One area of interest is the role of N-(6-propyl-1,3-benzodioxol-5-yl)-2-thiophenecarboxamide in the regulation of synaptic plasticity, which is the ability of neurons to change their connectivity in response to experience. Another potential direction is the use of N-(6-propyl-1,3-benzodioxol-5-yl)-2-thiophenecarboxamide as a tool for investigating the role of the cerebellum and hippocampus in learning and memory. Finally, there is potential for the development of N-(6-propyl-1,3-benzodioxol-5-yl)-2-thiophenecarboxamide as a therapeutic agent for neurological disorders such as epilepsy and anxiety disorders.
Conclusion:
In conclusion, N-(6-propyl-1,3-benzodioxol-5-yl)-2-thiophenecarboxamide is a promising chemical compound that has potential applications in the field of neuroscience. Its selective modulation of the GABA-A receptor makes it a valuable tool for investigating the role of specific neuronal circuits in the brain. While there are limitations to its use, continued research on N-(6-propyl-1,3-benzodioxol-5-yl)-2-thiophenecarboxamide may lead to new insights into the mechanisms of neuronal function and the development of novel therapeutic agents for neurological disorders.
Scientific Research Applications
N-(6-propyl-1,3-benzodioxol-5-yl)-2-thiophenecarboxamide has been studied extensively for its potential as a modulator of the GABA-A receptor, which is a key player in the regulation of neuronal excitability in the brain. In particular, N-(6-propyl-1,3-benzodioxol-5-yl)-2-thiophenecarboxamide has been shown to enhance the activity of GABA-A receptors containing the α4 and/or α6 subunits, which are primarily expressed in the cerebellum and hippocampus, respectively.
properties
IUPAC Name |
N-(6-propyl-1,3-benzodioxol-5-yl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-2-4-10-7-12-13(19-9-18-12)8-11(10)16-15(17)14-5-3-6-20-14/h3,5-8H,2,4,9H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIXLDJRPOYTGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1NC(=O)C3=CC=CS3)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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